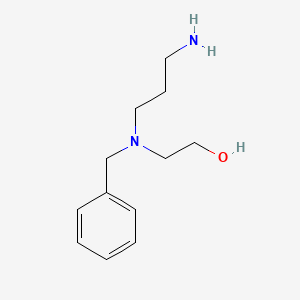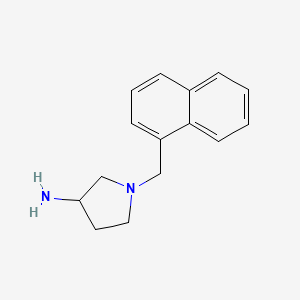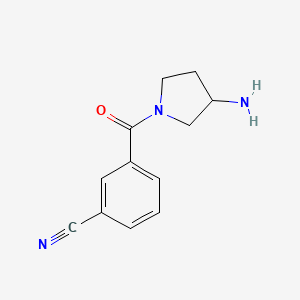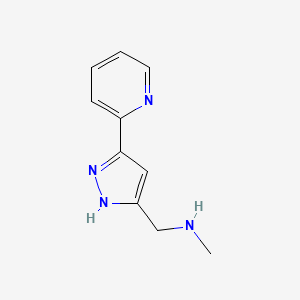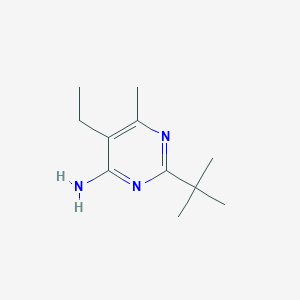
1-(4-Chlorbenzoyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14ClNO . It is part of the pyrrolidine family, a group of five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-(4-Chlorobenzyl)pyrrolidin-3-ol, can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobenzyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring attached to a benzyl group with a chlorine atom at the 4th position . The InChI code for this compound is 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a solid or liquid compound with a molecular weight of 211.69 .Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Entwicklung
Die Verbindung „1-(4-Chlorbenzoyl)pyrrolidin-3-ol“ dient als vielseitiger Baustein bei der Synthese verschiedener Medikamente. Ihr Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, da er den Pharmakophorraum effizient erforschen, zur Stereochemie beitragen und eine erhöhte dreidimensionale Abdeckung bieten kann . Dies macht sie besonders wertvoll bei der Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen.
Selektive Androgenrezeptor-Modulatoren (SARMs)
Forscher haben „this compound“-Derivate verwendet, um selektive Androgenrezeptor-Modulatoren zu erstellen. Diese SARMs sind optimiert, um Androgenrezeptoren selektiv zu modulieren, was zur Behandlung von Erkrankungen wie Muskelschwund und Osteoporose vorteilhaft sein kann, ohne die Nebenwirkungen traditioneller anaboler Steroide .
Antikrebsmittel
Das Pyrrolidin-Gerüst, zu dem „this compound“ gehört, wurde bei der Entwicklung neuer Antikrebsmittel eingesetzt. Diese Verbindungen können das Wachstum von Krebszellen hemmen, indem sie bestimmte Pfade oder Proteine ansprechen, die an der Zellproliferation beteiligt sind .
Modifikation des pharmakokinetischen Profils
„this compound“ und seine Derivate werden verwendet, um die pharmakokinetischen Profile von Medikamentenkandidaten zu modifizieren. Dies beinhaltet die Veränderung der Absorption, Verteilung, des Metabolismus und der Ausscheidung (ADME)-Eigenschaften, um die Wirksamkeit und Sicherheit der Medikamente zu verbessern .
Analyse chemischer Reaktionen
Diese Verbindung ist auch bei der Analyse chemischer Reaktionen von Bedeutung. Sie kann verwendet werden, um Reaktionsmechanismen und -kinetik zu untersuchen, was entscheidend ist, um zu verstehen, wie chemische Reaktionen ablaufen und sie für industrielle Anwendungen zu optimieren.
Stereoselektive Synthese
Aufgrund der Stereogenität des Pyrrolidinrings ist „this compound“ in der stereoselektiven Synthese von Bedeutung. Sie ermöglicht die Herstellung chiraler Moleküle, die aufgrund ihrer dreidimensionalen Orientierung unterschiedliche biologische Aktivitäten haben können, was für die Entwicklung enantioselektiver Medikamente unerlässlich ist .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 1-(4-chlorobenzoyl)pyrrolidin-3-ol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can inhibit certain enzymes, such as cox-2 .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can inhibit certain enzymes, which could lead to various biological effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
1-(4-Chlorobenzoyl)pyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can result in modifications to cellular metabolism, affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. By binding to these targets, 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can inhibit or activate enzyme activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcriptional machinery, resulting in altered expression of specific genes. These molecular interactions are critical for understanding the biological activity of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or improvement in metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects. Understanding the dosage effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol is crucial for its potential therapeutic applications .
Metabolic Pathways
1-(4-Chlorobenzoyl)pyrrolidin-3-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence the levels of metabolites and the flux through metabolic networks, leading to changes in cellular metabolism. The interactions with specific enzymes can result in either activation or inhibition of metabolic processes, depending on the context and concentration of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol. These effects on metabolic pathways are important for understanding the broader implications of this compound in biochemical research .
Transport and Distribution
The transport and distribution of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution dynamics of this compound is essential for optimizing its use in experimental and clinical settings .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNDGZVKVBQSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


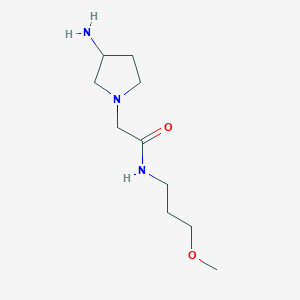


![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
